Superior Decomposition Efficiency and Reduced Carbon Contamination of Cp₃Ce vs Ce(tmhd)₄ in ALE/CVD Doping of SrS:Ce Thin Films
In a systematic head-to-head evaluation under industrially relevant ALE/CVD conditions, tris(cyclopentadienyl)cerium (Ce(CPD)) demonstrated substantially more efficient decomposition than the widely used β-diketonate alternative tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) (Ce(tmhd)₄). In situ X-ray photoelectron spectroscopy (XPS) and time-of-flight secondary ion mass spectrometry (TOF-SIMS) revealed that within the typical thermal budget employed in SrS:Ce film manufacturing, Ce(CPD) decomposed more completely, yielding reduced hydrocarbon-based surface contamination and a cleaner Ce phase [1]. The study authors explicitly concluded that Ce(CPD) is a better candidate than Ce(tmhd)₄ for Ce dopant source applications in ALE and CVD of SrS:Ce films [1][2]. In contrast, Ce(tmhd)₄ exhibited incomplete decomposition with persistent carbonaceous ligand residues that sterically poison the substrate surface, necessitating additional process cycles for contaminant removal [1].
| Evidence Dimension | Hydrocarbon surface contamination from precursor decomposition (XPS and TOF-SIMS analysis) |
|---|---|
| Target Compound Data | Cp₃Ce (Ce(CPD)): Reduced hydrocarbon-based surface contamination; cleaner Ce phase; more efficient decomposition within standard ALE/CVD thermal budget |
| Comparator Or Baseline | Ce(tmhd)₄: High carbon levels from incomplete ligand decomposition; persistent surface-poisoning organic residues; poor efficiency as Ce source precursor |
| Quantified Difference | Qualitatively superior decomposition by XPS and TOF-SIMS; Ce(CPD) explicitly concluded to be a 'better candidate' for SrS:Ce ALE/CVD doping applications |
| Conditions | In situ ALE/CVD conditions for SrS:Ce thin-film electroluminescent displays; substrate temperature window typical of SrS:Ce processing; XPS and TOF-SIMS characterization without vacuum break |
Why This Matters
For procurement decisions in thin-film electroluminescent display manufacturing, Cp₃Ce delivers superior dopant incorporation efficiency with lower carbon impurity incorporation compared to Ce(tmhd)₄, directly translating to reduced defect density, fewer process cycles, and improved film quality.
- [1] Elers, K.-E. et al. In Situ Studies of the Nucleation Mechanisms of Tris(cyclopentadienyl)cerium as Cerium Dopant Source in SrS:Ce Thin Films for Electroluminescent Displays. J. Electrochem. Soc. 2001, 148(6), C427–C432. View Source
- [2] Ereztech. Tris(cyclopentadienyl)cerium Product Page. https://ereztech.com/triscyclopentadienylcerium-cas-1298-53-9/ (accessed 2026). View Source
